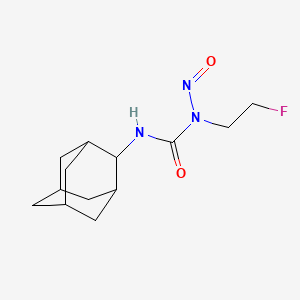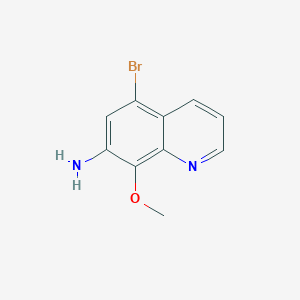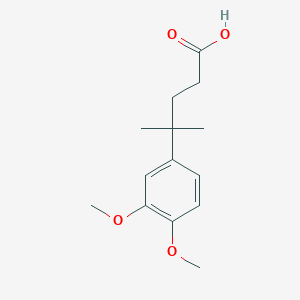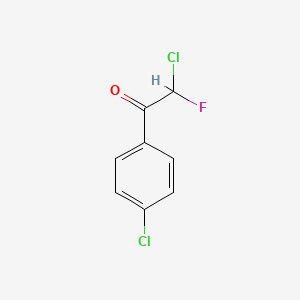
6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical properties and potential applications in various fields. The quinoline ring system, which forms the backbone of this compound, is a heterocyclic aromatic organic compound with a wide range of biological activities. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 4-fluoroaniline.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring. This can be achieved through various methods, including cyclocondensation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and functionalization processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of chlorine and fluorine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline-3,4-dicarboxylic acid derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby disrupting essential biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria.
相似化合物的比较
- 6-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
- 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Comparison:
- Chemical Structure: The presence of both chlorine and fluorine atoms in 6-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid makes it unique compared to its analogs.
- Biological Activity: The combination of these halogens enhances its biological activity, making it more potent as an antibacterial and antiviral agent.
- Reactivity: The dual halogenation also affects its chemical reactivity, allowing for a broader range of chemical transformations.
属性
分子式 |
C10H5ClFNO3 |
|---|---|
分子量 |
241.60 g/mol |
IUPAC 名称 |
6-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI 键 |
PSZHJVNXLIEBKD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Iodonaphtho[1,2-b]benzofuran](/img/structure/B15202655.png)
![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15202663.png)




![[2-Nitro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B15202712.png)




![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)
